4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is a chemical compound that features both trifluoromethyl and methylphenoxy functional groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability . The presence of these functional groups makes this compound valuable in various scientific and industrial applications.
Preparation Methods
This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in studying biological processes and interactions at the molecular level.
Medicine: Its properties are exploited in the design of drugs with improved efficacy and metabolic stability.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the methylphenoxy group can influence its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .
Comparison with Similar Compounds
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can be compared with other compounds that have similar functional groups, such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains trifluoromethyl and methyl groups, but with different structural arrangements and additional functional groups.
3-methyl-4-[4-(trifluoromethyl)thio]phenoxy]benzenamine: This compound features a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
4-(3-methylphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZSHJGNAFFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.